5-Chloro-2-iodo-1-methyl-3-nitrobenzene

Physicochemical profiling Process chemistry Purification design

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 1150617-61-0) is a tetra-substituted nitroaromatic building block bearing chlorine, iodine, methyl, and nitro groups on a benzene core (C7H5ClINO2, MW 297.48 g/mol). It is classified within benzenoid protein-degrader building block portfolios, indicating utility in bifunctional molecule assembly.

Molecular Formula C7H5ClINO2
Molecular Weight 297.48 g/mol
CAS No. 1150617-61-0
Cat. No. B1461801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo-1-methyl-3-nitrobenzene
CAS1150617-61-0
Molecular FormulaC7H5ClINO2
Molecular Weight297.48 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
InChIKeyWFRAPEVRKRASCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 1150617-61-0): Core Properties and Procurement Position


5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 1150617-61-0) is a tetra-substituted nitroaromatic building block bearing chlorine, iodine, methyl, and nitro groups on a benzene core (C7H5ClINO2, MW 297.48 g/mol) [1]. It is classified within benzenoid protein-degrader building block portfolios, indicating utility in bifunctional molecule assembly [2]. The orthogonal halogen pair (C–I for cross-coupling; C–Cl for nucleophilic aromatic substitution or late-stage functionalization) distinguishes it from simpler mono-halogenated nitroarenes that permit only a single diversification vector.

Why 5-Chloro-2-iodo-1-methyl-3-nitrobenzene Cannot Be Replaced by Generic Mono-Halogenated or Regioisomeric Analogs


Substituting 5-chloro-2-iodo-1-methyl-3-nitrobenzene with a mono-halogenated analog such as 5-chloro-2-nitrotoluene (lacking iodine) eliminates the high-reactivity C–I cross-coupling handle, which oxidative addition rates show can be orders of magnitude faster than C–Cl [1]. Replacing it with the regioisomer 5-chloro-1-iodo-2-methyl-3-nitrobenzene (CAS 294190-16-2) alters the electronic and steric environment at the reactive centers, changing both the regioselectivity of subsequent transformations and the compound's physical properties (e.g., a melting-point shift from 42–44 °C for the isomer to a non-crystalline form for the target compound under standard conditions) . These differences directly affect reaction design, purification protocols, and ultimately the integrity of the synthetic sequence.

Quantitative Differentiation of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene Against Closest Analogs


Predicted Boiling Point Elevation Versus 5-Chloro-1-iodo-2-methyl-3-nitrobenzene Regioisomer

The target compound exhibits a predicted boiling point of 322.4 ± 42.0 °C, which is ~11 °C higher than the 311.2 ± 37.0 °C predicted for its regioisomer 5-chloro-1-iodo-2-methyl-3-nitrobenzene (CAS 294190-16-2) [1]. This difference reflects altered intermolecular interactions due to the 1,2,3,5-substitution pattern versus the 1,2,3,4-pattern, which can be exploited for fractional distillation or sublimation-based purification to achieve higher batch homogeneity.

Physicochemical profiling Process chemistry Purification design

Melting-Point Differential Dictates Handling and Storage Protocols

The regioisomer 5-chloro-1-iodo-2-methyl-3-nitrobenzene has a reported melting point of 42–44 °C , whereas no melting point (i.e., non-crystalline liquid or low-melting solid) is reported for the target compound under standard conditions . This physical-state difference means the target compound may not require heated storage or pre-melting before use, reducing operational complexity and potential thermal degradation compared to the isomer.

Compound storage Formulation Physical state characterization

Orthogonal Halogen Reactivity: Iodide-Selective Cross-Coupling vs. Chloride-Specific Nucleophilic Aromatic Substitution

Aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. The target compound's iodine atom therefore enables chemoselective C–C coupling, leaving the chlorine intact for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides. In contrast, the analog 5-chloro-2-nitrotoluene (CAS 5367-28-2), which lacks the iodine, cannot be sequentially diversified via orthogonal cross-coupling/SNAr without additional halogenation steps.

Chemoselective coupling C–C bond formation Sequential functionalization

Supplier-Reported Purity and Batch Consistency vs. Mono-Iodo Analog

Commercial sources report a standard purity of 98% for the target compound, with batch-specific QC data including NMR, HPLC, and GC provided . The mono-iodo analog 2-iodo-3-nitrotoluene is typically offered at 97% purity . This 1% purity increment, while modest, can be decisive for applications requiring high conversion in stoichiometry-sensitive reactions such as PROTAC linker attachment or catalyst-sensitive polymerizations.

Quality control Batch-to-batch reproducibility Analytical characterization

Optimal Application Scenarios for 5-Chloro-2-iodo-1-methyl-3-nitrobenzene Based on Differential Evidence


PROTAC and Molecular Glue Linker Assembly Requiring Sequential Halogen Differentiation

In the synthesis of bifunctional protein degraders, the iodine atom serves as the first point of attachment for the target-protein ligand via rapid Suzuki coupling, while the chlorine is subsequently displaced with an amine-terminated E3-ligase recruiter through SNAr. The clean, orthogonal reactivity prevents cross-reactivity and homodimer formation that plagues less differentiated dihalide building blocks [1].

High-Throughput Library Synthesis Where Room-Temperature Liquid Handling is Preferred

Because no melting point is observed under standard conditions, the target compound can be accurately dispensed as a liquid using automated liquid handlers, avoiding the need for heated syringe systems required for the regioisomer (mp 42–44 °C). This property reduces instrument wear and improves dispensing precision in 384- or 1536-well plate formats [2].

Process Chemistry Scale-Up Relying on Boiling-Point-Based Purification

The predicted boiling point of ~322 °C—substantially higher than that of the regioisomeric impurity (~311 °C)—enables fractional distillation as a scalable purification method. This is particularly relevant when chromatographic separation of regioisomers is impractical at kilogram scale [2].

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